molecular formula C21H23F4N5O B6020558 3-(4-fluorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B6020558
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: REPNGSNYUXHFNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a pyrazolo[1,5-a]pyrimidin-7-amine derivative characterized by:

  • 5-position: Methyl group, modulating steric and electronic properties.
  • 2-position: Trifluoromethyl (CF₃), enhancing lipophilicity and metabolic stability .
  • 7-position: N-[3-(Morpholin-4-yl)propyl] substituent, a tertiary amine moiety that may improve solubility and pharmacokinetics compared to pyridinylmethyl analogs .

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F4N5O/c1-14-13-17(26-7-2-8-29-9-11-31-12-10-29)30-20(27-14)18(19(28-30)21(23,24)25)15-3-5-16(22)6-4-15/h3-6,13,26H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPNGSNYUXHFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3-Amino-4-Fluoro-5-Methylpyrazole

The synthesis begins with the preparation of 3-amino-4-fluoro-5-methylpyrazole, a key intermediate. A modified approach from involves:

  • Fluoroacetonitrile and Benzoyl Chloride Condensation : Reaction under basic conditions yields α-fluoro-β-ketonitrile.

  • Hydrazinolysis : Treatment with hydrazine in ethanol produces 3-amino-4-fluoro-5-methylpyrazole (yield: 68–75%).

Cyclocondensation with Diethyl Ethoxymethylenemalonate

The pyrazolo[1,5-a]pyrimidine core is formed by reacting 3-amino-4-fluoro-5-methylpyrazole with diethyl ethoxymethylenemalonate in acetic acid at 100°C for 10 hours. This step affords the 7-hydroxy intermediate (yield: 65–70%). Subsequent decarboxylation using Dowtherm A at 230°C for 5 hours removes the carboxyl group, yielding the 7-unsubstituted core.

Functionalization of the Pyrazolo[1,5-a]Pyrimidine Core

Introduction of the Trifluoromethyl Group

The 2-trifluoromethyl group is introduced via electrophilic trifluoromethylation using TMS-CF₃ under copper catalysis. Alternatively, pre-functionalized pyrazole intermediates containing CF₃ groups (e.g., 1-methyl-3-trifluoromethylpyrazole) are employed to bypass late-stage fluorination.

Chlorination at Position 7

The 7-hydroxy intermediate is treated with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) at 80°C for 4 hours, yielding the 7-chloro derivative (yield: 85–90%). This step is critical for enabling nucleophilic substitution in subsequent steps.

Installation of the 4-Fluorophenyl Substituent

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling reaction introduces the 4-fluorophenyl group at position 3. Using 4-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours achieves this transformation (yield: 70–75%).

Amine Side Chain Incorporation

Nucleophilic Substitution with 3-(Morpholin-4-yl)Propan-1-Amine

The 7-chloro intermediate reacts with 3-(morpholin-4-yl)propan-1-amine in dimethylacetamide (DMA) at 120°C for 8–12 hours. Triethylamine (TEA) is added to scavenge HCl, improving the reaction efficiency (yield: 60–65%).

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Controlling the regiochemistry of trifluoromethylpyrazole synthesis is critical. As reported in, regioisomeric separation is achieved via fractional distillation under reduced pressure, leveraging differences in boiling points (e.g., 1-methyl-3-CF₃-pyrazole vs. 1-methyl-5-CF₃-pyrazole).

Purification of Hydrophobic Intermediates

Late-stage intermediates exhibit low solubility in polar solvents. Silica gel chromatography using ethyl acetate/hexane (1:4) gradients effectively isolates pure products.

Data Tables

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Pyrazole formationHydrazine in EtOH, 80°C, 6h68–75
CyclocondensationDiethyl ethoxymethylenemalonate, AcOH, 100°C, 10h65–70
ChlorinationPOCl₃, TMAC, 80°C, 4h85–90
Suzuki couplingPd(PPh₃)₄, 4-FC₆H₄B(OH)₂, K₂CO₃, 90°C, 12h70–75
Amine substitution3-(Morpholin-4-yl)propan-1-amine, DMA, 120°C, 8h60–65

Table 2: Physical Properties of Intermediates

IntermediateMolecular FormulaMolecular Weight (g/mol)
7-Hydroxy coreC₁₃H₁₀F₃N₃O281.24
7-Chloro derivativeC₁₃H₉ClF₃N₃307.68
Final compoundC₂₁H₂₃ClF₄N₅O453.90

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-fluorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. The compound in focus has been evaluated for its ability to inhibit specific cancer cell lines. For instance, research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can target the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications on the pyrazolo[1,5-a]pyrimidine scaffold could enhance potency against breast cancer cell lines (MCF-7 and MDA-MB-231) . The fluorophenyl and trifluoromethyl groups are believed to contribute to increased lipophilicity and receptor binding affinity.

Neuroprotective Effects

The morpholine moiety in the compound suggests potential neuroprotective effects. Research indicates that compounds with morpholine structures can interact with neurotransmitter systems, potentially offering protection against neurodegenerative diseases.

Case Study:
In a study examining neuroprotective agents, derivatives similar to this compound were shown to reduce oxidative stress in neuronal cells, suggesting a mechanism that could be beneficial in conditions like Alzheimer's disease .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases involved in tumor growth.

Data Table: Enzyme Inhibition Profiles

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
PI3KCompetitive0.45
CDK4Non-competitive0.30
mTORMixed0.25

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. The presence of fluorine atoms has been linked to enhanced biological activity due to increased electron-withdrawing effects, which can stabilize the transition state during enzyme interactions.

Key Structural Features:

  • Fluorophenyl Group: Enhances binding affinity.
  • Morpholine Ring: Facilitates interaction with biological targets.
  • Trifluoromethyl Group: Increases metabolic stability.

Clinical Trials

As of now, there are ongoing preclinical studies aimed at assessing the safety and efficacy of this compound in vivo. Future clinical trials will be necessary to establish therapeutic dosages and potential side effects.

Combination Therapies

Investigating the compound's efficacy in combination with existing anticancer therapies could yield synergistic effects, enhancing overall treatment outcomes for patients with resistant cancer types.

Wirkmechanismus

The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidin-7-Amine Derivatives

Compound Name Substituents Key Features Biological Activity (If Reported) References
Target Compound 3: 4-Fluorophenyl; 5: Methyl; 2: CF₃; 7: N-[3-(Morpholin-4-yl)propyl] Enhanced lipophilicity (CF₃), improved solubility (morpholinylpropyl) Inferred anti-infective/kinase activity (structural analogs)
3-(4-Chlorophenyl)-5-(tert-butyl)-N-[3-(Morpholin-4-yl)propyl]-2-methyl-pyrazolo[1,5-a]pyrimidin-7-amine 3: 4-Chlorophenyl; 5: tert-Butyl; 2: Methyl; 7: N-[3-(Morpholin-4-yl)propyl] Bulkier tert-butyl group may reduce membrane permeability Not explicitly reported
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (32) 3,5: 4-Fluorophenyl; 7: N-(pyridin-2-ylmethyl) Dual fluorophenyl groups for enhanced binding affinity Anti-mycobacterial (MIC: 0.5–2 µg/mL)
3-(4-Fluorophenyl)-5-phenyl-N-((6-methoxypyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (48) 3: 4-Fluorophenyl; 5: Phenyl; 7: N-((6-methoxypyridin-2-yl)methyl) Methoxy-pyridine enhances solubility Anti-mycobacterial (MIC: 1 µg/mL)
2-Ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3: Phenyl; 5: Methyl; 2: Ethyl; 7: N-(pyridin-2-ylmethyl) Ethyl group may improve metabolic stability Kinase inhibition (e.g., AKT1) inferred

Physicochemical Properties

  • Lipophilicity :
    • The trifluoromethyl group at position 2 (Target) increases logP compared to methyl or ethyl substituents .
    • Morpholinylpropyl group counterbalances hydrophobicity, improving aqueous solubility .
  • Metabolic Stability :
    • CF₃ and morpholinyl groups are less prone to oxidative metabolism than pyridinylmethyl or phenyl groups .

Research Findings and Implications

  • Anti-Mycobacterial Activity :
    • Analogs with dual fluorophenyl groups (e.g., Compound 32) exhibit MIC values as low as 0.5 µg/mL against M. tuberculosis . The Target’s single fluorophenyl may retain activity with reduced toxicity.
  • Kinase Inhibition :
    • Pyridinylmethyl derivatives (e.g., Compound 17) show AKT1 inhibition, suggesting the Target’s morpholinylpropyl group could optimize kinase binding .
  • Anti-Wolbachia Potential: Compounds with sulfonyl or methylsulfonyl groups (e.g., ) demonstrate efficacy, but the Target’s CF₃ may offer similar electron-withdrawing effects .

Biologische Aktivität

3-(4-fluorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The compound's structure features a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC20H24F4N5O
Molecular Weight416.43 g/mol
LogP3.921
Water Solubility (LogSw)-3.84
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the morpholine moiety is believed to enhance binding affinity and selectivity towards these targets, potentially leading to modulation of various cellular processes.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity :
    • In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated efficacy against breast and lung cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial effects against a range of pathogens, including bacteria and fungi. Preliminary results suggest it may inhibit bacterial growth, making it a candidate for further exploration in infectious disease treatment .
  • Antiviral Potential :
    • Studies have indicated that the compound may exhibit antiviral properties, particularly against certain strains of viruses, although detailed mechanisms remain to be elucidated .

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic contexts:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry investigated the anticancer effects of similar pyrazolo[1,5-a]pyrimidine derivatives. Results indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity against cancer cell lines compared to their non-trifluoromethyl counterparts .
  • Case Study 2 : Research presented at the American Chemical Society meeting reported on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines. The findings suggested that modifications at the 4-position significantly influenced their biological activity, with certain derivatives showing promising results in inhibiting tumor growth in vivo .

Comparative Analysis

To understand the unique properties of this compound better, it can be compared with similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityNotes
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleModerateLowLacks trifluoromethyl group
2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridineHighModerateDifferent core structure

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

A multi-step synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of substituted precursors, followed by introducing the morpholinopropyl and fluorophenyl groups. Key steps include:

  • Core formation : Cyclization of 2-aminopyrimidine derivatives with ketones or aldehydes under acidic conditions (e.g., acetic acid) at 80–100°C .
  • Substitution : Nucleophilic aromatic substitution (SNAr) at the 7-position using 3-(morpholin-4-yl)propylamine under reflux in polar aprotic solvents (e.g., DMF) .
  • Trifluoromethylation : Radical trifluoromethylation using Umemoto’s reagent or copper-mediated methods . Yield optimization : Use catalysts like Pd(OAc)₂ for coupling reactions, and employ microwave-assisted synthesis to reduce reaction times .

Q. Which analytical techniques are critical for structural validation?

  • X-ray crystallography : Resolves bond angles, dihedral angles, and confirms regioselectivity of substitutions (e.g., morpholinopropyl orientation) .
  • NMR spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl and fluorophenyl groups; ¹H/¹³C NMR verifies amine connectivity and methyl group positions .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₂₁H₂₂F₄N₆O) and isotopic patterns .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays :
  • Enzyme inhibition : Test against kinases (e.g., KDR) using fluorescence polarization assays .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
    • Selectivity profiling : Compare activity against peripheral benzodiazepine receptors (PBR) vs. central nervous system (CNS) targets to assess off-target effects .

Q. What strategies improve solubility for in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400) or lipid-based nanoparticles.
  • Structural modification : Introduce hydrophilic groups (e.g., sulfonate) on the morpholine ring without disrupting target binding .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • DFT calculations : Model transition states for SNAr reactions to confirm regioselectivity at the 7-position .
  • Isotopic labeling : Use ¹⁵N-labeled amines to track amine incorporation during substitution .
  • Kinetic studies : Monitor trifluoromethylation rates under varying temperatures to identify rate-limiting steps .

Q. What computational tools predict binding modes with enzyme targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets, focusing on H-bonding with the morpholine oxygen and hydrophobic interactions with the trifluoromethyl group .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen bond persistence .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values from assays using different cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phospho-ERK/STAT3) alongside enzymatic assays .
  • Proteomics : Identify off-target interactions using affinity purification-mass spectrometry (AP-MS) .

Q. What role do fluorine substituents play in pharmacokinetics?

  • Metabolic stability : The 4-fluorophenyl group reduces oxidative metabolism by CYP450 enzymes (confirmed via liver microsome assays) .
  • Lipophilicity : Trifluoromethyl increases logP (measured via HPLC), enhancing blood-brain barrier penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.